![molecular formula C24H19N B14617653 2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine CAS No. 60750-02-9](/img/structure/B14617653.png)
2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine is an organic compound that features a biphenyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine typically involves the coupling of biphenyl derivatives with pyridine precursors. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with aryl boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to simpler forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Phenylpyridine: A compound with a phenyl group attached to a pyridine ring.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine is unique due to the presence of both biphenyl and pyridine moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications and reactivity compared to simpler biphenyl or pyridine derivatives.
Propiedades
Número CAS |
60750-02-9 |
|---|---|
Fórmula molecular |
C24H19N |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-methyl-5-phenyl-2-(4-phenylphenyl)pyridine |
InChI |
InChI=1S/C24H19N/c1-18-16-24(25-17-23(18)21-10-6-3-7-11-21)22-14-12-20(13-15-22)19-8-4-2-5-9-19/h2-17H,1H3 |
Clave InChI |
UHPJYZVGZCOEHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


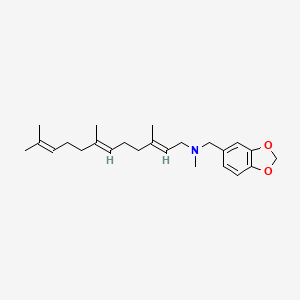

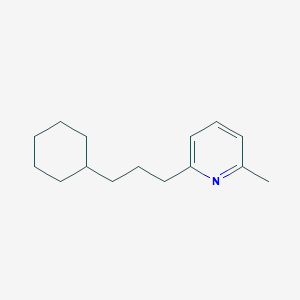
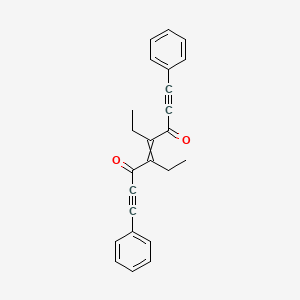
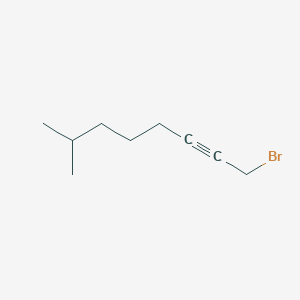
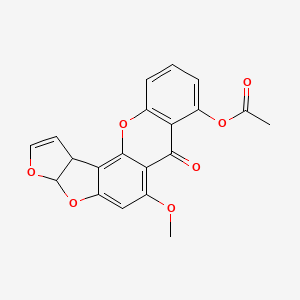
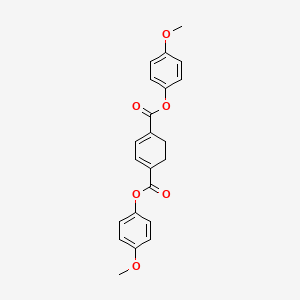
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)

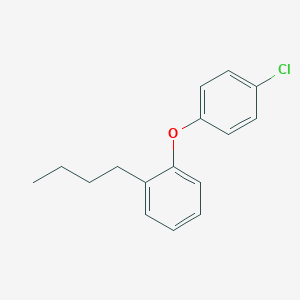
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)


![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
